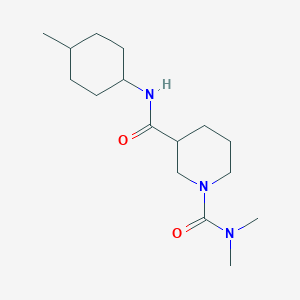
N-benzyl-2-ethylmorpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-ethylmorpholine-4-carboxamide, also known as BEC, is a synthetic compound that has gained attention in the scientific community for its potential use in cancer treatment. BEC belongs to the family of morpholine compounds, which have been found to have various biological activities, including antitumor, antiviral, and antibacterial properties.
Wirkmechanismus
The exact mechanism of action of N-benzyl-2-ethylmorpholine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of the enzyme lysyl oxidase (LOX), which is involved in the cross-linking of collagen and elastin in the extracellular matrix. LOX has been found to be overexpressed in various types of cancer and is associated with tumor progression and metastasis. By inhibiting LOX, N-benzyl-2-ethylmorpholine-4-carboxamide may disrupt the extracellular matrix and prevent the migration and invasion of cancer cells.
Biochemical and Physiological Effects:
N-benzyl-2-ethylmorpholine-4-carboxamide has been found to have minimal toxicity in normal cells and tissues, which makes it a promising candidate for cancer treatment. It has been shown to have low cytotoxicity in normal breast epithelial cells and fibroblasts, while exhibiting potent antitumor activity in breast cancer cells. N-benzyl-2-ethylmorpholine-4-carboxamide has also been found to have anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-benzyl-2-ethylmorpholine-4-carboxamide is its low toxicity in normal cells and tissues, which makes it a promising candidate for cancer treatment. N-benzyl-2-ethylmorpholine-4-carboxamide is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of N-benzyl-2-ethylmorpholine-4-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand the mechanism of action of N-benzyl-2-ethylmorpholine-4-carboxamide and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-2-ethylmorpholine-4-carboxamide. One area of research is the development of more efficient synthesis methods and formulations that improve the solubility and bioavailability of N-benzyl-2-ethylmorpholine-4-carboxamide. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-benzyl-2-ethylmorpholine-4-carboxamide treatment. In addition, more preclinical and clinical studies are needed to evaluate the safety and efficacy of N-benzyl-2-ethylmorpholine-4-carboxamide in cancer treatment. Finally, the potential use of N-benzyl-2-ethylmorpholine-4-carboxamide in combination with other anticancer agents, such as chemotherapy and immunotherapy, should be explored.
Synthesemethoden
N-benzyl-2-ethylmorpholine-4-carboxamide can be synthesized using a two-step process. The first step involves the reaction of benzylamine with ethylmorpholine-4-carboxylic acid in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form N-benzyl-2-ethylmorpholine-4-carboxylic acid. The second step involves the conversion of the carboxylic acid to the amide using a coupling agent, such as N-hydroxysuccinimide (NHS), and a catalyst, such as N,N-dimethylaminopyridine (DMAP).
Wissenschaftliche Forschungsanwendungen
N-benzyl-2-ethylmorpholine-4-carboxamide has been found to have anticancer properties and has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and melanoma. N-benzyl-2-ethylmorpholine-4-carboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-benzyl-2-ethylmorpholine-4-carboxamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Eigenschaften
IUPAC Name |
N-benzyl-2-ethylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-13-11-16(8-9-18-13)14(17)15-10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPOAFXHUMEAEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-ethylmorpholine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[(5-Cyanopyridin-2-yl)-cyclopropylamino]methyl]benzamide](/img/structure/B7517657.png)

![[2-(Dimethylamino)pyridin-4-yl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B7517692.png)

![4-[2-(4-Pyrrol-1-ylphenyl)acetyl]piperazin-2-one](/img/structure/B7517706.png)
![1-[4-[(4-Chlorophenyl)sulfamoyl]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B7517725.png)
![4-[1-(2,5-Dichlorobenzoyl)pyrrolidine-2-carbonyl]piperazin-2-one](/img/structure/B7517729.png)





